5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine
Description
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3S/c1-8(2)4-6-3(5)9-7-4/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTXHPVVEVMARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247518 | |
| Record name | 5-Chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-08-2 | |
| Record name | 5-Chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine typically involves the reaction of thiadiazole derivatives with chlorinating agents. One common method involves the reaction of thiadiazole with chloromethane in the presence of a base, such as sodium hydroxide, under heating conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its reactivity and biological activity. The presence of chlorine and dimethylamino groups enhances its potential as a pharmacophore.
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of thiadiazole compounds can effectively inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that chlorinated derivatives exhibit strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values around 25 µg/mL .
Anticancer Potential
this compound has been investigated for its anticancer properties. It acts on multiple cellular pathways involved in cancer progression. For example, derivatives have shown cytotoxic effects on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating potent growth inhibition . The mechanism involves cell cycle arrest and apoptosis induction in cancer cells.
Case Study: Thiadiazole Derivatives in Cancer Therapy
A study synthesized several 1,3,4-thiadiazole derivatives based on this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that modifications to the thiadiazole scaffold significantly enhanced anticancer activity compared to standard treatments .
Agricultural Applications
Pesticidal Activity
this compound has been explored as a potential pesticide due to its effectiveness against plant pathogens. Its ability to disrupt microbial cell membranes makes it suitable for use in agricultural formulations aimed at protecting crops from fungal infections.
Case Study: Thiadiazole Compounds in Crop Protection
Research has indicated that thiadiazole derivatives can reduce the incidence of diseases caused by Fusarium and Botrytis species in various crops. Field trials demonstrated a significant reduction in disease severity when these compounds were applied as foliar sprays .
Material Sciences
Polymer Chemistry
The compound is also utilized in the synthesis of novel polymeric materials. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength.
Case Study: Thiadiazole-Based Polymers
A recent study focused on incorporating this compound into polymer matrices to enhance their antimicrobial properties. The resulting materials showed improved resistance to microbial colonization compared to traditional polymers .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus, MIC = 25 µg/mL |
| Anticancer agents | IC50 = 0.28 µg/mL against MCF-7 cells | |
| Agriculture | Pesticides | Reduces disease severity in crops |
| Material Sciences | Polymer enhancement | Improved antimicrobial properties |
Mechanism of Action
The mechanism of action of 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Key Observations:
- Solubility: The dimethylamino group in the parent compound likely improves aqueous solubility compared to unsubstituted analogs (e.g., 5-phenyl derivative) .
- Biological Relevance : Thiadiazoles with aryl or heteroaryl groups (e.g., 5-(3,4-difluorophenyl)) are frequently explored for antimicrobial or anticancer activity, though specific data for the parent compound remains unreported .
Biological Activity
5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C5H7ClN4S
- Molecular Weight : 178.65 g/mol
- CAS Number : 41248-08-2
The biological activity of thiadiazole derivatives often involves interaction with various biological targets through mechanisms such as:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : Some derivatives may act as ligands for specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Certain thiadiazoles exhibit the ability to intercalate with DNA, affecting replication and transcription processes.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA expression |
These findings indicate that this compound may induce cytotoxic effects through cell cycle modulation and gene expression alteration.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the efficacy of various thiadiazole derivatives against pathogenic bacteria. The results indicated that this compound demonstrated superior activity compared to standard antibiotics like streptomycin and fluconazole . -
Anticancer Research :
A study focusing on the synthesis of novel thiadiazole derivatives reported that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines such as MCF-7 and HepG2 . The study emphasized the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the standard synthetic routes for 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine, and how do reaction conditions influence yield?
Answer: The compound is synthesized via cyclization reactions using sodium hydroxide, sulfuric acid, or iodine in potassium iodide (KI) (). For example, thiadiazole derivatives are prepared by reacting hydrazides with thiocyanate salts followed by cyclocondensation with concentrated sulfuric acid. Reaction optimization includes refluxing in ethanol or DMF with chloroacetyl chloride and triethylamine to achieve yields of ~74% (). Key factors affecting yield include stoichiometry, solvent choice, and temperature control during cyclization.
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Answer: Analytical techniques include:
- FT-IR spectroscopy to confirm functional groups (e.g., C=N stretching at 1595 cm⁻¹ for thiadiazole rings, C-S-C bonds at 696 cm⁻¹) ().
- 1H-NMR for verifying substituents (e.g., aromatic protons at δ 7.04–7.42 ppm, aliphatic protons at δ 2.15–3.04 ppm) ().
- Elemental analysis to validate empirical formulas (e.g., %C, %H, %N matching theoretical values) ().
- TLC to monitor reaction progress and isolate intermediates ().
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Answer: The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction pathways (). For example:
- Reaction path search algorithms identify low-energy transition states for cyclization steps.
- Machine learning analyzes historical synthesis data to recommend solvent systems (e.g., DMF vs. ethanol) and catalysts (e.g., triethylamine) for higher regioselectivity.
- Molecular dynamics simulations model solvent effects on intermediate stability (). This reduces trial-and-error experimentation, accelerating process development by ~30–50%.
Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do these affect its physicochemical properties?
Answer: Single-crystal X-ray diffraction reveals:
- Classical hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) form centrosymmetric dimers ().
- Non-classical interactions (C–H⋯F/O) stabilize molecular packing ().
- Thiadiazole ring planarity (mean deviation < 0.003 Å) enhances π-π stacking, influencing solubility and melting point (). These interactions correlate with thermal stability (TGA data) and crystallinity, critical for formulation in drug delivery systems.
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Answer: Discrepancies in antimicrobial or anticancer activity often arise from:
- Synthetic conditions : Microwave-assisted synthesis (e.g., 80°C, 150 W) vs. classical reflux (e.g., 90°C, 3 hours) may alter regiochemistry, as seen in triazolo-thiadiazole derivatives ().
- Assay variability : Standardize protocols (e.g., MIC testing using broth microdilution vs. disk diffusion).
- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 2-chlorophenyl groups) using SAR studies (). Meta-analyses of bioactivity datasets can identify trends obscured by methodological differences.
Q. What advanced spectroscopic techniques elucidate the electronic environment of the thiadiazole ring in this compound?
Answer:
- 13C-NMR : Chemical shifts at δ 160–170 ppm confirm electron-deficient C=N and C–S bonds ().
- UV-Vis spectroscopy : π→π* transitions (~260–280 nm) and n→π* transitions (~320 nm) correlate with conjugation extent ().
- XPS : Sulfur 2p peaks at ~163–165 eV distinguish thiadiazole sulfur from other oxidation states ().
Methodological Guidelines
- Synthesis optimization : Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading ().
- Data validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) ().
- Bioactivity testing : Employ orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm mechanism of action ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
